molecular formula C10H15Cl2F2N3 B14879057 1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride

1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride

Cat. No.: B14879057
M. Wt: 286.15 g/mol
InChI Key: XZACRCMCPBDUFM-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of protection and deprotection of functional groups to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, some piperazine derivatives are known to act as selective α2-adrenergic receptor antagonists. This interaction can modulate various physiological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride include:

  • 1-(2-Pyridinyl)piperazine
  • 1-(3-Fluoro-2-pyridinyl)piperazine
  • Azaperone
  • Atevirdine
  • Delavirdine
  • Mirtazapine

Uniqueness

What sets this compound apart from these similar compounds is the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H15Cl2F2N3

Molecular Weight

286.15 g/mol

IUPAC Name

1-[3-(difluoromethyl)pyridin-2-yl]piperazine;dihydrochloride

InChI

InChI=1S/C10H13F2N3.2ClH/c11-9(12)8-2-1-3-14-10(8)15-6-4-13-5-7-15;;/h1-3,9,13H,4-7H2;2*1H

InChI Key

XZACRCMCPBDUFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(F)F.Cl.Cl

Origin of Product

United States

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